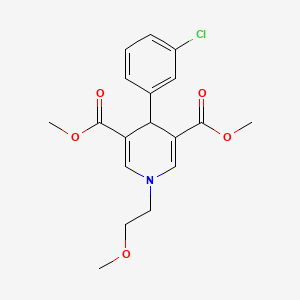

![molecular formula C18H19ClN6O3 B4615265 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B4615265.png)

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide

Vue d'ensemble

Description

The compound of interest is related to a family of chemicals involving pyrazole derivatives, which are known for their diverse chemical reactions and properties. Pyrazole derivatives are crucial in various fields, including pharmaceuticals and materials science, due to their unique structural and functional attributes.

Synthesis Analysis

Synthesis methods for similar compounds involve cyclocondensation reactions, employing starting materials like benzohydrazide and diketones in the presence of catalysts such as acetic acid. For instance, the synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone demonstrates a typical approach to pyrazole derivatives, highlighting the importance of careful selection of precursors and reaction conditions for obtaining desired structures with high yield (Channar et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the five-membered ring, affecting their electronic and geometric configurations. Crystallographic studies, such as those performed on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, reveal detailed insights into the molecular arrangements, hydrogen bonding, and crystal packing, which are crucial for understanding the compound's chemical behavior (Portilla et al., 2007).

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated the synthesis of N-(pyrazol-5-yl)-2-nitrobenzamides and their derivatives, which include the structural motifs similar to the compound . These derivatives exhibit significant "in vitro" antimicrobial activity against various strains such as Candida albicans, Candida tropicalis, Saccharomyces cerevisiae, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The study found that the 1-methylpyrazole derivatives showed larger inhibition zones than the 1-phenyl ones in antimicrobial tests, indicating the potential for designing new antimicrobial agents with improved efficacy (Daidone et al., 1992).

Synthesis Methodologies

Another aspect of scientific research involves the synthesis of complex organic compounds for various applications, including as building blocks in pharmaceuticals. A study detailed the synthesis of chlorantraniliprole, a widely used insecticide, starting from 3-methyl-2-nitrobenzoic acid. This process involves steps like esterification, reduction, chlorination, and aminolysis, eventually providing the target product. Such methodologies highlight the versatility of compounds related to the one and their utility in synthesizing agriculturally important chemicals (Chen Yi-fen et al., 2010).

Structural Analysis and Engineering

Research into the crystal engineering of compounds containing pyrazole units has led to the understanding of molecular interactions, such as hydrogen and halogen bonds. This knowledge is crucial for designing materials with specific properties. For instance, the study on molecular tapes mediated via O–H⋯N hydrogen bonds and weak C–I⋯O interactions reveals the potential for exploiting these interactions in crystal design, which could have implications for the development of new materials with tailored properties (Saha et al., 2005).

Propriétés

IUPAC Name |

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O3/c1-3-23-9-8-15(20-23)11-22(2)18(26)14-6-4-13(5-7-14)10-24-12-16(19)17(21-24)25(27)28/h4-9,12H,3,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDFWWMEYJFPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CN(C)C(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4615197.png)

![N-[4-(acetylamino)phenyl]-3-chromanecarboxamide](/img/structure/B4615203.png)

![4-(2,4-dichlorophenoxy)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4615208.png)

![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615220.png)

![2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4615230.png)

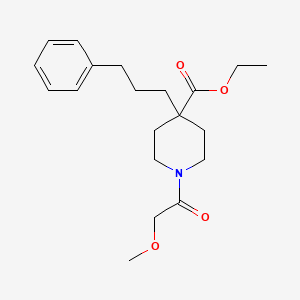

![ethyl 2-[({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4615242.png)

![5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4615245.png)

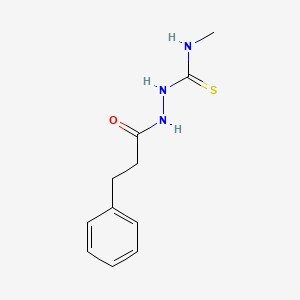

![N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4615250.png)

![4-chloro-N-[2-(4-chloro-2-methylphenoxy)ethyl]benzamide](/img/structure/B4615273.png)

![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4615290.png)

![N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4615298.png)